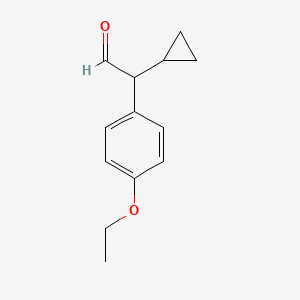

Cyclopropyl(4-ethoxyphenyl)acetaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

174826-89-2 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.269 |

IUPAC Name |

2-cyclopropyl-2-(4-ethoxyphenyl)acetaldehyde |

InChI |

InChI=1S/C13H16O2/c1-2-15-12-7-5-11(6-8-12)13(9-14)10-3-4-10/h5-10,13H,2-4H2,1H3 |

InChI Key |

MFZGMYDKTLEQNV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(C=O)C2CC2 |

Synonyms |

Benzeneacetaldehyde, alpha-cyclopropyl-4-ethoxy- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopropyl 4 Ethoxyphenyl Acetaldehyde and Analogous Structures

Direct Synthesis Approaches for Cyclopropyl(4-ethoxyphenyl)acetaldehyde

Direct synthesis methodologies aim to construct the final molecule by forming either the acetaldehyde (B116499) moiety or the cyclopropane (B1198618) ring on a substrate that already contains the other key structural elements.

Wittig Reactions for Acetaldehyde Moiety Construction

A prominent strategy for the homologation of an aldehyde to an acetaldehyde involves the Wittig reaction. This approach is exemplified in the synthesis of the closely related [2-(4-Methoxyphenyl)cyclopropyl]acetaldehyde. The synthesis commences with 2-(4-Methoxyphenyl)cyclopropanecarbaldehyde, which is subjected to a Wittig reaction with (methoxymethyl)triphenylphosphonium (B8745145) chloride. This reaction, typically carried out in a solvent like tetrahydrofuran (B95107) (THF) with a strong base such as lithium bis(trimethylsilyl)amide, yields a methoxy (B1213986) vinyl ether intermediate. Subsequent acidic hydrolysis of this intermediate furnishes the desired acetaldehyde. google.com This two-step sequence provides a reliable method for one-carbon homologation of a cyclopropyl (B3062369) aldehyde to the corresponding acetaldehyde. google.comwikipedia.org

The Wittig reaction itself is a robust method for alkene synthesis from carbonyl compounds and phosphonium (B103445) ylides. mnstate.edunih.govyoutube.com The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that fragments to yield the alkene and a phosphine (B1218219) oxide. mnstate.edu The use of (methoxymethyl)triphenylphosphorane is a well-established method for the one-carbon homologation of aldehydes and ketones to their corresponding higher aldehydes. wikipedia.org

| Reagent/Step | Description | Purpose |

| (Methoxymethyl)triphenylphosphonium chloride | A Wittig reagent. | Introduces a methoxymethyl group that is a precursor to the acetaldehyde. google.com |

| Strong Base (e.g., LiN(SiMe3)2) | Deprotonates the phosphonium salt to form the ylide. | To generate the reactive nucleophile for the Wittig reaction. google.com |

| Acidic Hydrolysis | Treatment with acid and water. | Converts the resulting enol ether to the target acetaldehyde. google.comwikipedia.org |

Strategies for Cyclopropane Ring Formation in the Presence of Acetaldehyde and Ethoxyphenyl Groups

Forming the cyclopropane ring on a substrate already possessing the ethoxyphenyl and acetaldehyde functionalities presents a significant challenge due to the reactivity of the aldehyde group. A more viable approach involves the cyclopropanation of a precursor where the aldehyde is protected or present as a more stable functional group, such as an allylic alcohol.

The Simmons-Smith reaction is a classic and effective method for the cyclopropanation of alkenes. wikipedia.orgyoutube.compsu.edu Specifically, the reaction demonstrates high diastereoselectivity when applied to allylic alcohols, where the hydroxyl group directs the cyclopropanation to occur on the same face of the double bond. organic-chemistry.orgharvard.edumarquette.edu A plausible synthetic route would therefore involve the reduction of a cinnamaldehyde (B126680) derivative, such as 4-ethoxycinnamaldehyde, to the corresponding 4-ethoxycinnamyl alcohol. This allylic alcohol can then undergo a Simmons-Smith cyclopropanation using a diiodomethane (B129776) and a zinc-copper couple (or the Furukawa modification with diethylzinc) to form the cyclopropyl carbinol. wikipedia.orgorganic-chemistry.org Subsequent oxidation of the resulting alcohol would then yield the target this compound. This method offers the advantage of stereospecificity and tolerance to various functional groups. youtube.com

Precursor-Based Synthesis of this compound

These strategies focus on synthesizing a core cyclopropyl structure containing either a ketone, a phenolic hydroxyl group, or a carboxylic acid derivative, which is then converted to the final target molecule.

Transformation of Cyclopropyl Ketones to Aldehyde Derivatives

A common precursor in cyclopropane chemistry is the cyclopropyl methyl ketone. The conversion of a cyclopropyl methyl ketone to the corresponding acetaldehyde represents a one-carbon homologation. One established, albeit general, method for converting a ketone to an aldehyde involves a two-step process: Baeyer-Villiger oxidation followed by reduction. nih.gov The ketone is first oxidized to an ester, which can then be reduced to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H). nih.gov

Another approach involves the halogenation of the cyclopropyl methyl ketone, followed by treatment with a strong base to potentially form a cyclopropylacetylene, which could then be hydrated to the aldehyde. For instance, cyclopropyl methyl ketone can be halogenated using a dihalotriorganophosphorane. google.com However, the subsequent steps to the acetaldehyde are not explicitly detailed for this specific substrate. The synthesis of cyclopropyl methyl ketone itself can be achieved through the cyclization of 5-chloro-2-pentanone (B45304) with a base. orgsyn.orggoogle.com

| Starting Material | Key Transformation | Reagents | Product |

| Cyclopropyl methyl ketone | Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Cyclopropyl acetate |

| Cyclopropyl acetate | Reduction | DIBAL-H | Cyclopropyl acetaldehyde |

Derivatization of Phenolic Cyclopropyl Analogues

If a synthetic route yields a phenolic precursor, such as Cyclopropyl(4-hydroxyphenyl)acetaldehyde, the final step would be the etherification of the hydroxyl group to an ethoxy group. This is a standard Williamson ether synthesis. The phenolic compound would be treated with a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group, forming a phenoxide. This nucleophilic phenoxide is then reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the desired ether. This reaction is generally high-yielding and tolerant of many other functional groups. While no specific examples of this reaction on Cyclopropyl(4-hydroxyphenyl)acetaldehyde were found, it is a fundamental and widely used transformation in organic synthesis. The precursor, 4-hydroxyphenylacetaldehyde, is a known compound. nih.gov

Utility of Cinnamic Acid Derivatives as Starting Materials

Cinnamic acids and their derivatives are versatile starting materials for the synthesis of phenylcyclopropanes. A disclosed synthetic route to a related compound starts with p-methoxycinnamic acid. google.com This acid is first converted to its Weinreb amide. The Weinreb amide then undergoes a cyclopropanation reaction with a sulfur ylide, such as that generated from trimethylsulfoxonium (B8643921) iodide and sodium hydride (the Corey-Chaykovsky reaction), to afford the cyclopropyl amide. google.comwikipedia.orgorganic-chemistry.orgyoutube.comadichemistry.com This amide can then be reduced to the corresponding aldehyde. google.com To synthesize the target compound, one would start with 4-ethoxycinnamic acid.

Alternatively, α,β-unsaturated esters, which can be derived from cinnamic acids, can undergo cyclopropanation. For example, the reaction of an α,β-unsaturated ester with ethyl diazoacetate in the presence of a metal catalyst (such as copper or rhodium complexes) can yield a cyclopropane dicarboxylate. uva.nlepa.govresearchgate.netbeilstein-journals.orgrochester.edu This can then be selectively reduced and decarboxylated to achieve the desired acetaldehyde.

Another approach involves the Corey-Chaykovsky reaction on chalcones, which are α,β-unsaturated ketones that can be synthesized from the corresponding benzaldehyde (B42025) and acetophenone. For instance, 2-hydroxychalcones react with trimethylsulfoxonium iodide and sodium hydride to yield cyclopropyl ketones. nih.gov A similar strategy could be envisioned starting from 4-ethoxychalcone, followed by conversion of the resulting ketone to the aldehyde as described in section 2.2.1.

| Precursor | Reaction | Key Reagents | Intermediate |

| 4-Ethoxycinnamic acid | Weinreb amide formation | SOCl2, HN(Me)OMe·HCl, Base | 4-Ethoxycinnamoyl Weinreb amide |

| 4-Ethoxycinnamoyl Weinreb amide | Corey-Chaykovsky Reaction | (CH3)3SOI, NaH | (4-Ethoxyphenyl)cyclopropyl Weinreb amide |

| (4-Ethoxyphenyl)cyclopropyl Weinreb amide | Reduction | DIBAL-H | This compound |

| 4-Ethoxychalcone | Corey-Chaykovsky Reaction | (CH3)3SOI, NaH | (4-Ethoxyphenyl)cyclopropyl phenyl ketone |

Stereoselective Synthesis of this compound Analogues

The creation of specific stereoisomers of cyclopropyl aldehydes is of significant interest due to the unique structural and electronic properties of the cyclopropane ring, which is a feature in many biologically active molecules. nih.gov Achieving this stereocontrol often requires advanced synthetic strategies.

Chiral Auxiliary Approaches in Cyclopropanation

A well-established method for inducing stereoselectivity is the use of a chiral auxiliary—a molecule temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the key transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org

One effective strategy combines the use of chiral auxiliaries with substrate-directed reactions in a multi-step sequence to produce enantiopure cyclopropane-carboxaldehydes. rsc.orgbath.ac.uk This approach involves three main steps: rsc.orgbath.ac.uk

Aldol (B89426) Reaction: The boron enolate of a chiral N-acyloxazolidin-2-one reacts with an α,β-unsaturated aldehyde to yield a syn-aldol product with high diastereomeric excess (de). rsc.orgthieme-connect.com

Directed Cyclopropanation: The newly created β-hydroxy stereocenter in the aldol product directs the cyclopropanation of the double bond, resulting in a cyclopropyl-aldol with high diastereoselectivity. rsc.orgbath.ac.uk

Retro-Aldol Cleavage: Finally, a retro-aldol reaction removes the chiral auxiliary, yielding the desired chiral cyclopropane-carboxaldehyde with a high enantiomeric excess (ee) of over 95%. rsc.orgbath.ac.uk

This temporary stereocenter approach provides a powerful tool for the asymmetric synthesis of complex chiral molecules. rsc.org

Enzymatic Resolution Techniques for Cyclopropyl Aldehydes and Acetals

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing chiral compounds. chemrxiv.org Enzymes can be employed in the synthesis and resolution of chiral cyclopropyl aldehydes.

One innovative enzymatic method uses ene reductases, which typically catalyze the reduction of carbon-carbon double bonds. mdpi.com It has been shown that these enzymes can also catalyze the reductive cyclization of certain α,β-unsaturated compounds, leading to the formation of chiral cyclopropyl derivatives with excellent enantiomeric excess (up to 99% ee). mdpi.com

Another area of research involves cyanobacterial aldehyde decarbonylase (cAD), a non-heme di-iron oxygenase that converts fatty aldehydes into alkanes. nih.gov Studies using a cyclopropyl-containing aldehyde substrate have provided evidence for a radical-based mechanism for the C-C bond cleavage. nih.gov While the primary function of this enzyme is degradation, understanding its mechanism with cyclopropyl aldehydes contributes to the broader knowledge of enzyme-substrate interactions involving this functional group. To prevent the over-reduction of aldehydes to alcohols, which can occur with endogenous enzymes in whole-cell systems, strategies like in situ product removal (ISPR) using an organic solvent can be implemented. chemrxiv.org

Asymmetric Catalysis in Cyclopropane Formation

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a highly efficient method for synthesizing chiral cyclopropanes. mdpi.com Transition-metal-catalyzed reactions are among the most powerful strategies for this purpose. researchgate.net These reactions often involve the decomposition of diazoalkanes by a metal catalyst to form a metal carbenoid, which then transfers to an alkene. rsc.org

Various metal catalysts have been developed for asymmetric cyclopropanation, each with its own advantages.

Rhodium Catalysts: Chiral rhodium catalysts have been successfully used in the enantioselective cyclopropanation of α-fluoroacrylates, yielding cyclopropyl products with excellent enantio- and diastereoselectivities. mdpi.com

Cobalt Catalysts: Cobalt-based catalysts have been developed for the asymmetric cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors, avoiding the need for potentially hazardous diazoalkanes. nih.gov This method is effective for a range of mono-substituted, 1,1-disubstituted, and internal alkenes, providing high levels of enantioselectivity. nih.gov

Copper Catalysis: Chiral P,N-ligands have been used in copper-catalyzed enantioselective reactions, demonstrating the versatility of this metal in asymmetric synthesis. mdpi.com

The Michael-Initiated Ring Closure (MIRC) reaction is another powerful method for accessing chiral cyclopropanes with high stereoselectivity, often employing chiral catalysts or auxiliaries to control the outcome. rsc.org

Below is a table summarizing various catalytic systems for asymmetric cyclopropanation.

| Catalyst System | Substrate Type | Key Features/Findings | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Rhodium Catalyst | α-Fluoroacrylates | Forms monofluorinated cyclopropane derivatives with excellent enantio- and diastereoselectivity. | High | Excellent | mdpi.com |

| (PDI)CoBr₂ with Chiral Ligand | 1,3-Diene | Uses 2,2-dichloropropane (B165471) as a carbene source for dimethylcyclopropanation. | 95% | Up to 45% | nih.gov |

| Ene Reductases (Enzyme) | α,β-Unsaturated Compounds | A biocatalytic reductive cyclization process. | Not specified | Up to 99% | mdpi.com |

| Cobalt Catalyst with Chiral Ligand | Monosubstituted Alkenes | Employs gem-dichloroalkanes as non-stabilized carbene precursors. | High | High | nih.gov |

Multicomponent Reaction (MCR) Strategies for Cyclopropyl and Phenyl Ether Integration

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer significant advantages in synthetic efficiency and molecular complexity generation. nih.gov While a specific MCR to directly synthesize this compound has not been prominently reported, the principles of MCRs can be applied to design potential synthetic routes.

Strategies could involve the integration of known MCRs. For example, isocyanide-based multicomponent reactions (IMCRs), such as the Ugi or Passerini reactions, are powerful tools for creating complex molecules, often using an aldehyde as one of the components. nih.gov A hypothetical approach could involve a four-component Ugi reaction (Ugi-4CR) using a cyclopropane-containing amine or carboxylic acid, an isocyanide, and a 4-ethoxybenzaldehyde (B43997) derivative. Subsequent chemical transformations would then be required to yield the final target structure.

The development of novel MCRs is an active area of research, and designing a reaction that incorporates a cyclopropyl moiety and a phenyl ether in a single step remains a compelling synthetic challenge. consensus.app

Organometallic Approaches in this compound Synthesis

Organometallic reagents and catalysts play a crucial role in modern organic synthesis, enabling transformations that are otherwise difficult to achieve. The Simmons-Smith cyclopropanation, which uses an organozinc carbenoid, is a classic method for forming cyclopropanes from alkenes. rsc.org

Palladium-Catalyzed Cyclopropanation Reactions

Palladium catalysis offers a versatile platform for a wide range of chemical transformations, including the formation of cyclopropane rings. umich.edu Research has demonstrated that Pd(0) complexes can catalyze the reaction of alkenes with diazomethane (B1218177) to produce cyclopropanes. acs.org The mechanism is proposed to proceed through the formation of a palladium carbene complex, which then rearranges to a palladacyclobutane intermediate before reductive elimination yields the cyclopropane product. acs.org

A notable development is the palladium-catalyzed cascade reaction of vinylcyclopropanes with aldehydes. nih.gov In this process, a phosphonate-functionalized vinylcyclopropane (B126155) undergoes a palladium-catalyzed ring opening. The resulting intermediate can then participate in a Horner-Wadsworth-Emmons (HWE) olefination with an aldehyde. nih.gov This type of cascade reaction, which forms multiple bonds in a sequence, showcases the power of palladium catalysis in building complex molecular architectures. nih.govumich.edu Using a novel chiral ligand, this method has been applied to synthesize functionalized benzoxepins with good yields and reasonable enantioselectivity. nih.gov

Generation and Trapping of Cyclopropyl Organometallic Intermediates

A powerful strategy for incorporating the cyclopropyl moiety involves the use of cyclopropyl organometallic intermediates. These reagents can be generated and subsequently "trapped" with various electrophiles to form C-C bonds, providing a direct route to complex cyclopropane derivatives.

Cyclopropyl Grignard Reagents: Cyclopropylmagnesium bromide (a Grignard reagent) is a key organometallic intermediate. A notable application is its use in cobalt-catalyzed cross-coupling reactions with alkyl iodides. This method allows for the direct attachment of a cyclopropyl ring to both primary and secondary alkyl chains, tolerating a wide array of functional groups. acs.org The reaction is chemoselective and diastereoconvergent, suggesting the possible involvement of radical intermediates. acs.org For the synthesis of a precursor to this compound, a suitable halo-substituted ethoxyaryl compound could serve as the electrophilic partner.

Other Organometallic Approaches: Beyond Grignard reagents, other organometallic systems offer versatile pathways to cyclopropyl structures, particularly cyclopropanols, which are immediate precursors to cyclopropyl aldehydes via oxidation.

Titanium-Mediated Kulinkovich Reaction: This reaction transforms esters into 1-substituted cyclopropanols using a titanium(IV) isopropoxide catalyst and a Grignard reagent like ethylmagnesium bromide. organic-chemistry.org Applying this to an ester of 4-ethoxyphenylacetic acid would yield a cyclopropanol (B106826) that can be oxidized to the target aldehyde.

Organozinc Reagents: Bimetallic organozinc reagents, such as CH₂(ZnI)₂, react diastereoselectively with α-chloroaldehydes to produce trans-2-substituted cyclopropanols. organic-chemistry.org Another advanced method involves the hydroboration of 1-alkynyl-1-boronate esters, followed by in-situ transmetalation to generate 1-alkenyl-1,1-borozinc intermediates. Their subsequent reaction with aldehydes and in-situ cyclopropanation yields highly functionalized cyclopropyl carbinols with excellent diastereoselectivity. organic-chemistry.org

These methods highlight the versatility of organometallic intermediates in constructing the core structure of cyclopropyl aldehydes.

Table 1: Selected Methods Involving Cyclopropyl Organometallic Intermediates

| Organometallic Reagent/System | Reaction Type | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Cyclopropylmagnesium bromide / Co Catalyst | Cross-Coupling | Primary/Secondary Alkyl Iodides | Alkyl-substituted Cyclopropanes | Cost-effective, flexible, high tolerance for functional groups. | acs.org |

| EtMgBr / Ti(Oi-Pr)₄ | Kulinkovich Reaction | Esters | 1-Substituted Cyclopropanols | Direct conversion of esters to cyclopropanols in high yields. | organic-chemistry.org |

| CH₂(ZnI)₂ | Diastereoselective Cyclopropanation | α-Chloroaldehydes | trans-2-Substituted Cyclopropanols | High trans-selectivity due to equilibration of intermediates. | organic-chemistry.org |

| Alkenyl-borozinc Intermediates | Tandem Reaction/Cyclopropanation | Alkynyl-boronates, Aldehydes | Trisubstituted Cyclopropyl Carbinols | Excellent diastereoselectivity; provides access to complex structures. | organic-chemistry.org |

Cobalt-Catalyzed Cyclopropanation Methodologies

Catalytic cyclopropanation represents a highly efficient and atom-economical approach to forming cyclopropane rings. Cobalt-based catalysts, in particular, have emerged as powerful tools for these transformations, offering unique reactivity and selectivity. nih.govnih.gov

The core of this methodology is the reaction between an alkene and a diazo compound, which serves as a carbene precursor. For a molecule like this compound, the logical alkene starting material would be 4-ethoxystyrene (B1359796).

Cobalt-Porphyrin Catalysts: A significant breakthrough in this area involves the use of cobalt(II) complexes of chiral porphyrins. nih.govorganic-chemistry.org These catalysts are highly effective for the asymmetric cyclopropanation of a broad range of olefins, including both electron-rich and electron-deficient styrene (B11656) derivatives. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates exceptional levels of both diastereoselectivity and enantioselectivity. nih.govorganic-chemistry.org

Carbene Precursors: The choice of diazo compound influences the reaction's outcome. Ethyl diazoacetate (EDA) is commonly used and provides access to cyclopropyl esters with high efficiency. nih.govscilit.com For enhanced stereocontrol and reactivity, α-cyanodiazoacetates (CDA) have been successfully employed, overcoming previous challenges associated with acceptor/acceptor-substituted diazo reagents. organic-chemistry.org

Reaction Product and Conversion: The direct product of this cyclopropanation is typically a cyclopropyl ester or nitrile. organic-chemistry.org To obtain the target this compound, a subsequent chemical transformation is required. For example, the cyclopropyl ester can be readily reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

The mechanism of these cobalt-catalyzed reactions is thought to proceed through a metalloradical pathway, involving a cobalt carbene radical species, which accounts for the unique reactivity profile compared to more traditional rhodium or copper-based systems. nih.govorganic-chemistry.org The ability to tune the porphyrin ligand allows for fine control over the stereochemical outcome, making it a highly attractive method for synthesizing chiral cyclopropane derivatives. nih.govscilit.com

Table 2: Cobalt-Catalyzed Cyclopropanation of Styrenic Olefins

| Cobalt Catalyst System | Olefin Substrate | Diazo Reagent | Key Outcome/Selectivity | Reference |

|---|---|---|---|---|

| Chiral Cobalt(II) Porphyrins | Styrene Derivatives | α-Nitro-diazoacetates | High yield, exceptional diastereo- and enantioselectivity for Z-cyclopropanes. | nih.gov |

| Bioinspired Cobalt Complex | Terminal Olefins (e.g., Styrene) | Ethyl Diazoacetate (EDA) | High yields in short reaction times under mild conditions. | nih.gov |

| [Co(P1)] (D₂-symmetric chiral porphyrin) | Aromatic and Aliphatic Olefins | α-Cyanodiazoacetates (CDA) | High yields, high diastereoselectivity, and enantioselectivity (up to 98% ee). | organic-chemistry.org |

| Cobalt(II) Porphyrin Complexes | Alkenes (e.g., Styrene) | Ethyl Diazoacetate (EDA) | Diastereoselectivity can be tuned (cis or trans) by modifying ligands or additives. | scilit.com |

| Cobalt Carbaporphyrins | Styrene | Not Specified | Higher trans-selectivity compared to standard porphyrin complexes. | rsc.org |

Reactivity and Mechanistic Investigations of Cyclopropyl 4 Ethoxyphenyl Acetaldehyde

Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain energy of cyclopropanes makes them susceptible to ring-opening reactions, a process that can be initiated by nucleophiles, electrophiles, or metal catalysts. The presence of the electron-withdrawing acetaldehyde (B116499) group and the electron-donating 4-ethoxyphenyl group influences the regioselectivity and stereoselectivity of these reactions.

Cyclopropanes bearing electron-accepting groups, such as the acetaldehyde moiety in cyclopropyl(4-ethoxyphenyl)acetaldehyde, are prone to react as electrophiles in polar, ring-opening reactions. nih.gov Nucleophilic attack can lead to the cleavage of one of the C-C bonds of the cyclopropane ring. The regioselectivity of this attack is influenced by both steric and electronic factors. The polarization of the C1–C2 bond in 1-acceptor-2-donor-substituted cyclopropanes enhances their reactivity towards nucleophiles and directs the attack to the C2 position. researchgate.net

Kinetic studies on non-catalytic ring-opening reactions of electrophilic cyclopropanes with various nucleophiles have provided insights into their inherent SN2 reactivity. researchgate.net For instance, cyclopropanes with aryl substituents at the C2 position have been observed to react faster than their unsubstituted counterparts. researchgate.net The electronic properties of substituents on the aryl group can lead to parabolic Hammett relationships, suggesting a change in the rate-determining step or mechanism with varying electron demand. researchgate.net

| Nucleophile | Reaction Conditions | Observed Product Type | Key Findings |

|---|---|---|---|

| Thiophenolates | DMSO, room temperature | γ-Thio-substituted aldehydes | Aryl substituents at C2 accelerate the reaction. researchgate.net |

| Azide Ions | DMSO, room temperature | γ-Azido-substituted aldehydes | Provides a measure of inherent SN2 reactivity. researchgate.net |

| Alcohols/Thiols/Carboxylic Acids | Chiral N,N'-Dioxide-Scandium(III) Complex | Chiral γ-substituted aldehydes | Catalytic asymmetric ring-opening has been achieved for related cyclopropyl (B3062369) ketones. researchgate.netrsc.org |

Acid-catalyzed ring-opening of cyclopropanes is a well-established process. In the case of this compound, protonation of the aldehyde's carbonyl oxygen would be the initial step, enhancing the electron-withdrawing nature of the group and further polarizing the cyclopropane ring. This is followed by cleavage of a C-C bond to form a carbocation. The stability of this carbocation intermediate is a key factor in determining the reaction pathway. The 4-ethoxyphenyl group can stabilize a positive charge through resonance, influencing which C-C bond of the cyclopropane ring is cleaved.

In related systems, Lewis acids have been utilized to promote ring-opening reactions of cyclopropyl ketones, although these often require vigorous conditions and can lead to poor regioselectivity. The mechanism of acid-catalyzed ring opening can sometimes be concerted with other processes like elimination. stackexchange.com

| Electrophile/Acid Catalyst | Proposed Intermediate | Potential Product Type | Mechanistic Notes |

|---|---|---|---|

| Brønsted Acid (e.g., H+) | Protonated aldehyde, carbocation | Unsaturated aldehydes, rearranged products | Carbocation stability is key; the 4-ethoxyphenyl group can provide stabilization. stackexchange.com |

| Lewis Acid (e.g., Sc(OTf)3) | Lewis acid-carbonyl complex | Products of cycloaddition or rearrangement | Can facilitate formal [3+2] cycloadditions with various dipolarophiles in related systems. |

| Iodotrimethylsilane (TMSI) | Silyl-enol ether intermediate | γ-Iodo aldehydes | TMSI has been shown to effectively open cyclopropyl ketones. ibm.com A combination of chlorotrimethylsilane and sodium iodide can serve as a convenient alternative. |

Transition metals can activate the C-C bonds of cyclopropanes through oxidative addition, leading to the formation of a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo various transformations, including reductive elimination, β-hydride elimination, or insertion reactions, to form a range of products. The presence of the carbonyl group in this compound can influence the coordination of the metal and the subsequent reaction pathway.

Nickel catalysts have been shown to be effective in the C-C activation of cyclopropyl ketones. chemrxiv.orgresearchgate.net For example, a combination of a redox-active terpyridine ligand and a nickel atom can enable the cross-coupling of cyclopropyl ketones with organozinc reagents. chemrxiv.orgresearchgate.net In some cases, nickel-catalyzed reactions of cyclopropyl ketones can lead to dimerization or crossed reactions with enones to form five-membered rings. acs.org Reductive ring-opening of aryl cyclopropyl ketones with alkyl bromides has also been achieved using nickel catalysis. acs.org

| Metal Catalyst | Co-reagent/Ligand | Reaction Type | Potential Product |

|---|---|---|---|

| Ni(0) | Terpyridine | Cross-coupling | γ-Alkylated/arylated silyl (B83357) enol ethers |

| Ni(0) | - | Dimerization/Cross-cycloaddition | Functionalized cyclopentanes |

| Pd(0) | - | Rearrangement | Dihydrofurans (in related vinyl diketone cyclopropanes) thieme-connect.com |

| Rh(I) | - | Cycloaddition | Cyclopentanes or larger rings (with alkylidenecyclopropanes) wikipedia.org |

The presence of both a cyclopropane ring and an aldehyde functional group within the same molecule allows for the possibility of intramolecular reactions. Under certain conditions, the aldehyde or a derivative thereof can act as an internal nucleophile or electrophile, leading to cyclization or rearrangement. For instance, the formation of an enolate from the acetaldehyde moiety could potentially lead to an intramolecular attack on the cyclopropane ring.

In related systems, vinyl- and aryl-cyclopropyl ketones can undergo a formal homo-Nazarov cyclization to form six-membered rings. chimia.ch The reaction of 2-aminoaryl cyclopropyl ketones with aldehydes can lead to the synthesis of 2,3-dihydrofuro[3,2-c]quinolines through a sequence involving imine formation, intramolecular Mannich condensation, and Cloke-Wilson rearrangement. researchgate.net Furthermore, the reaction of alkylidenecyclopropyl ketones with amines can result in a ring-opening cyclization to form trisubstituted pyrroles. organic-chemistry.org

Photocatalytic processes can also induce intramolecular reactions. For example, photoreduction of a Lewis acid-activated aryl cyclopropyl ketone can generate a ring-opened distonic radical anion that can undergo intramolecular cycloaddition with an alkene. nih.gov

Reactivity of the Acetaldehyde Functional Group

The acetaldehyde functional group in this compound exhibits the typical reactivity of aldehydes, including susceptibility to nucleophilic attack at the carbonyl carbon and the ability to form an enolate at the α-carbon.

The presence of an α-hydrogen makes this compound capable of undergoing aldol (B89426) reactions. wikipedia.orgwikipedia.org In the presence of a base, it can form an enolate which can then act as a nucleophile, attacking the carbonyl carbon of another molecule of the aldehyde to form a β-hydroxy aldehyde. wikipedia.orgwikipedia.org Subsequent dehydration, often promoted by heat, can lead to the formation of an α,β-unsaturated aldehyde, the product of an aldol condensation. libretexts.orgyoutube.com

Crossed aldol condensations, where this compound reacts with a different aldehyde or ketone, are also possible. wikipedia.org To achieve a synthetically useful outcome and avoid a mixture of products, the reaction is often carried out with a carbonyl compound that cannot form an enolate (i.e., has no α-hydrogens). wikipedia.org Aldehydes are generally more reactive electrophiles than ketones in aldol reactions. libretexts.org

The steric hindrance provided by the cyclopropyl and 4-ethoxyphenyl groups may influence the rate and equilibrium of the aldol reaction. While the self-aldol reactions of ketones can be less favorable due to sterically hindered products, aldehydes are generally more reactive. masterorganicchemistry.com

| Reaction Type | Reactant(s) | Key Intermediate | Product Type |

|---|---|---|---|

| Self-Aldol Addition | Two molecules of this compound | Enolate | β-Hydroxy aldehyde |

| Self-Aldol Condensation | Two molecules of this compound | Enolate, β-Hydroxy aldehyde | α,β-Unsaturated aldehyde |

| Crossed Aldol Condensation | This compound and a non-enolizable aldehyde/ketone | Enolate of this compound | Crossed α,β-unsaturated aldehyde/ketone |

Homo-Nazarov Cyclization Involving Cyclopropyl Ketones

The formal homo-Nazarov cyclization provides a synthetic route to cyclohexenones by replacing one of the vinyl groups in a divinyl ketone with a cyclopropane ring. nih.gov Unlike the concerted electrocyclic ring-closure of the Nazarov reaction, the cyclization of vinyl-cyclopropyl ketones proceeds through a stepwise mechanism. nih.govchimia.ch This process often necessitates harsh reaction conditions; however, strategic placement of activating groups can facilitate the reaction under milder, catalytic conditions. nih.gov

For the reaction to proceed efficiently, the cyclopropane ring typically requires activation. chimia.chresearchgate.net This is often achieved by introducing both a donor and an acceptor group on the cyclopropane, creating a more reactive system. chimia.chresearchgate.net In the context of this compound, the 4-ethoxyphenyl group acts as an electron-donating group, which is crucial for stabilizing the carbocationic intermediate that forms upon ring opening. chimia.ch Research has shown that electron-rich aromatic groups are necessary for efficient cyclization, whereas substrates with simple phenyl groups often fail to react. chimia.ch

The mechanism is believed to involve a zwitterionic intermediate. chimia.ch The reaction rate and efficiency can be influenced by several factors, including the solvent and the acid catalyst used. chimia.ch For instance, non-polar solvents like dichloromethane can lead to faster conversion, though sometimes with competing polymerization. chimia.ch Acetonitrile has been identified as an optimal solvent in certain cases, leading to high yields of the desired cyclohexenone product. chimia.ch The strength of the acid catalyst is also critical, with a sharp optimum observed for acids with specific pKa values; stronger acids can lead to polymerization, while weaker acids result in slow reaction rates. chimia.ch

The introduction of substituents on the cyclopropane ring can also impact the reaction. For example, an ester group placed alpha to the carbonyl can increase the reaction rate significantly. nih.gov Similarly, a methyl group in the alpha position to the ketone can enhance the efficiency and rate of cyclization, possibly due to the increased release of steric strain upon ring opening and the enhanced stability of the resulting enol intermediate. chimia.ch

Table 1: Factors Influencing the Efficiency of Homo-Nazarov Cyclization

| Factor | Observation | Reference |

| Aromatic Substituent | Electron-donating groups are required for efficient cyclization. | chimia.ch |

| Solvent | Acetonitrile can be an optimal solvent, balancing reaction rate and minimizing side reactions. | chimia.ch |

| Catalyst | Toluene sulfonic acid has been shown to be an effective catalyst. | chimia.ch |

| α-Substituent | A methyl group alpha to the carbonyl can increase reaction rate and efficiency. | chimia.ch |

Photochemical Reactions of Cyclopropyl Aldehydes

The photochemistry of cyclopropyl aldehydes and ketones is a rich area of study, offering pathways to complex molecular architectures that may be difficult to access through thermal reactions. nih.gov These reactions proceed through electronically excited states formed upon the absorption of photons. nih.gov For cyclopropyl carbonyl compounds, photochemical reactions can lead to a variety of transformations, including rearrangements and cycloadditions. nih.gov

One notable reaction is the di-π-methane rearrangement. nih.gov In the context of cyclopropyl aldehydes, irradiation can induce homolytic cleavage of the aldehydic C-H bond, generating acyl radicals. researchgate.net These radicals can then participate in subsequent reactions. For instance, in the presence of vinyl cyclopropanes, a photochemical acylation can occur, leading to the formation of allyl ketones. researchgate.net This process is often facilitated by a photocatalyst, such as tetra-n-butylammonium decatungstate (TBADT), which is known to participate in Hydrogen Atom Transfer (HAT) events. researchgate.net

The reactivity of cyclopropyl aldehydes in photochemical reactions is influenced by the substituents on the cyclopropane ring. Donor-acceptor vinyl cyclopropanes are particularly useful substrates in these transformations. researchgate.net Mechanistic studies, including deuterium labeling experiments, have been employed to elucidate the pathways of these photochemical reactions. researchgate.net

In some cases, photoinduced electron transfer (PET) can lead to tandem fragmentation-cyclization reactions of α-cyclopropyl ketones, yielding polyquinane structures. researchgate.net The efficiency and outcome of these reactions can be dependent on the reaction conditions, such as the wavelength of irradiation and the presence of additives like triethylamine and lithium perchlorate. researchgate.net

Influence of the 4-Ethoxyphenyl Moiety on Reactivity

Electronic Effects on Reaction Centers

The 4-ethoxyphenyl group, an electron-donating moiety, exerts a significant influence on the reactivity of this compound. This electronic effect is crucial for stabilizing intermediates and influencing the regioselectivity of reactions. acs.org In processes involving the formation of cationic intermediates, such as the homo-Nazarov cyclization, the electron-donating nature of the 4-ethoxyphenyl group is essential for stabilizing the positive charge that develops upon the opening of the cyclopropane ring. chimia.ch This stabilization facilitates the reaction and is a key factor in achieving high yields. chimia.ch

In photochemical reactions, the electronic properties of the aromatic substituent can also play a critical role. For instance, in dearomative photocycloadditions, the electronic and steric effects of ring substituents dictate the electron population distribution and stabilize transient radical intermediates, thereby controlling the regiochemical outcome. acs.org The presence of an electron-donating group like the 4-ethoxyphenyl moiety can enhance the stabilization of radical intermediates, directing the course of the reaction. acs.org

Furthermore, the electronic nature of substituents can influence the energy levels of the molecule, which is particularly relevant in photoredox catalysis. nih.gov The ability of the 4-ethoxyphenyl group to donate electron density can affect the reduction potential of the molecule, influencing its susceptibility to one-electron reduction, a key step in some photocatalytic cycles. nih.gov

Stereochemical Directing Effects

In the context of cycloaddition reactions, the directing effect of substituents on the stereochemistry of the product is a well-studied phenomenon. For example, in the epoxidation of steroidal dienes, the stereochemistry of the second epoxidation can be directed by the stereochemistry of the first epoxide formed. researchgate.net While not a direct effect of a 4-ethoxyphenyl group, this illustrates the principle of how existing stereocenters or functional groups can influence the facial selectivity of a reaction.

In photochemical reactions, the stereochemistry of the products can be controlled through the use of chiral catalysts in dual-catalyst systems. nih.gov The success of such strategies relies on the ability to tune the structure of the stereocontrolling chiral catalyst for optimal selectivity without negatively impacting the performance of the photocatalyst. nih.gov The nature of the aryl ketone, including the 4-ethoxyphenyl group, is a critical component of the substrate in these enantioselective transformations. nih.gov

Theoretical and Computational Mechanistic Studies

Elucidation of Reaction Transition States and Intermediates

Computational chemistry provides powerful tools for elucidating the mechanisms of complex organic reactions by modeling transition states and intermediates that are often too fleeting to be observed experimentally. mit.eduescholarship.org For reactions involving cyclopropyl ketones and aldehydes, computational studies have been instrumental in understanding structure-reactivity relationships. acs.orgmanchester.ac.uk

In the context of SmI₂-catalyzed intermolecular couplings of cyclopropyl ketones, systematic computational investigations have revealed that the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical and the subsequent cyclopropyl fragmentation, which is promoted by the conjugation effect of the aryl ring. acs.orgmanchester.ac.uk These studies have also highlighted the role of steric and electronic factors in determining the energy barriers for different steps in the reaction pathway, such as radical trapping. acs.orgmanchester.ac.uk

For the homo-Nazarov cyclization, computational studies can help to map out the potential energy surface and identify the key transition states and intermediates. chimia.ch This can provide insights into why certain substrates react more efficiently than others and can aid in the rational design of improved catalysts and reaction conditions. chimia.ch The stepwise nature of this reaction, proceeding through a zwitterionic intermediate, is a key feature that can be explored computationally. chimia.ch

Recent advances in machine learning have led to the development of models that can predict the structures of transition states much more rapidly than traditional quantum chemistry techniques. mit.edu Such tools have the potential to accelerate the discovery and optimization of new chemical reactions. mit.edu

Table 2: Computationally Studied Parameters in Cyclopropyl Ketone Reactions

| Parameter | Finding | Reference |

| Ketyl Radical Stabilization | Enhanced by the conjugation effect of the aryl ring. | acs.orgmanchester.ac.uk |

| Cyclopropyl Fragmentation | Promoted by the conjugation effect of the aryl ring. | acs.orgmanchester.ac.uk |

| Radical Trapping Barrier | Influenced by steric hindrance and the nature of the intermediate. | acs.orgmanchester.ac.uk |

| Reaction Mechanism | Elucidated as a stepwise process for the homo-Nazarov cyclization. | chimia.ch |

Energy Profiles of Key Transformations

The reactivity of this compound is largely dictated by the inherent strain of the three-membered ring and the electronic nature of its substituents. The aldehyde group, being an electron-acceptor, and the 4-ethoxyphenyl group, acting as an electron-donor, create a "push-pull" system that significantly influences the energy barriers of its chemical transformations, particularly ring-opening reactions.

Theoretical studies on similar donor-acceptor cyclopropanes reveal that the cleavage of the bond between the two substituted carbon atoms is a key mechanistic pathway. mdpi.com This is because the donor group can stabilize a developing positive charge, while the acceptor group can stabilize a negative charge, facilitating a heterolytic bond cleavage. The energy profile of such a transformation typically involves a transition state leading to a 1,3-zwitterionic intermediate.

Consider a hypothetical acid-catalyzed ring-opening reaction. The protonation of the aldehyde oxygen would increase the electron-withdrawing nature of the substituent, further polarizing the C1-C2 bond of the cyclopropane ring and lowering the activation energy for its cleavage. The subsequent nucleophilic attack would lead to the final ring-opened product. The energy profile would show the relative energies of the reactant, transition state, intermediate, and product.

Table 1: Hypothetical Energy Profile for Acid-Catalyzed Ring-Opening of a Donor-Acceptor Cyclopropane

| Species | Relative Energy (kcal/mol) |

| Reactant (Cyclopropane) | 0 |

| Transition State 1 (Ring Cleavage) | +15 to +25 |

| 1,3-Zwitterionic Intermediate | +5 to +10 |

| Transition State 2 (Nucleophilic Attack) | +10 to +20 |

| Product (Ring-Opened) | -10 to -5 |

Note: These values are illustrative and represent a typical range for such reactions based on computational studies of similar compounds.

Electron Density and Bonding Analysis in Cyclopropyl Systems

The unique bonding in cyclopropane, often described by the Walsh model, involves sp² hybridized carbons forming the ring with p-orbitals directed towards the center, resulting in "bent" or "banana" bonds. This arrangement confers a degree of π-character to the C-C sigma bonds, allowing the cyclopropane ring to interact with adjacent π-systems.

In this compound, the substituents significantly perturb the electron density distribution within the ring. The electron-donating 4-ethoxyphenyl group increases the electron density in the vicinal C1-C2 and C1-C3 bonds, while the electron-withdrawing acetaldehyde group decreases it. This polarization weakens the C1-C2 bond, making it more susceptible to cleavage.

An analysis of the electron density and its Laplacian can reveal the nature of these interactions. smu.edu Regions of charge concentration and depletion highlight the flow of electrons from the donor group, through the cyclopropane ring, to the acceptor group. This through-bond electronic communication is a hallmark of donor-acceptor cyclopropanes.

The 4-ethoxyphenyl group, in particular, enhances the electron-donating capacity of the phenyl ring through a resonance effect of the ethoxy group. lasalle.eduucalgary.ca The lone pairs on the oxygen atom can delocalize into the aromatic ring, increasing the electron density at the ortho and para positions. This increased electron density at the point of attachment to the cyclopropane ring further facilitates the "push" part of the "push-pull" mechanism.

Table 2: Calculated Mulliken Atomic Charges on Cyclopropane Ring Carbons

| Atom | Hypothetical Charge (a.u.) |

| C1 (attached to substituents) | +0.15 to +0.25 |

| C2 (unsubstituted) | -0.05 to -0.15 |

| C3 (unsubstituted) | -0.05 to -0.15 |

Note: These values are hypothetical and serve to illustrate the expected charge distribution based on the electronic effects of the substituents.

This charge distribution, with a partial positive charge on the carbon bearing the substituents and a buildup of negative charge on the other two carbons, is consistent with the increased reactivity of the C1-C2 and C1-C3 bonds towards nucleophilic attack or heterolytic cleavage. nih.gov

Synthetic Utility and Transformative Applications of Cyclopropyl 4 Ethoxyphenyl Acetaldehyde in Advanced Synthesis

Cyclopropyl(4-ethoxyphenyl)acetaldehyde as a Versatile Synthetic Building Block

Cyclopropyl (B3062369) aldehydes and ketones are recognized as highly useful synthetic tools for building complex molecular structures. mdpi.com The compound this compound is a prime example of this class, serving as a versatile synthetic building block for creating bioactive molecules, enantiomerically enriched carbocyclic systems, and other valuable organic compounds. mdpi.com Its utility stems from the combination of the aldehyde group, which can undergo a wide range of classical carbonyl reactions, and the cyclopropyl ring, which can participate in unique ring-opening and rearrangement reactions. This dual reactivity allows for its incorporation into diverse synthetic strategies, providing access to molecular frameworks that would be challenging to assemble through other means. The presence of the 4-ethoxyphenyl group can further modulate the electronic properties and reactivity of the cyclopropane (B1198618) ring, influencing the outcomes of various transformations. These precursors are crucial in the synthesis of complex molecules, including strained carbocyclic compounds like cyclobutanone (B123998) derivatives and various heterocyclic systems. mdpi.com

Construction of Diverse Carbocyclic and Heterocyclic Frameworks

The reactivity of cyclopropyl aldehydes like this compound is harnessed to construct a wide array of both all-carbon (carbocyclic) and heteroatom-containing (heterocyclic) ring systems. The synthetic potential of this class of compounds extends to the preparation of polycyclic molecular architectures and heterocyclic adducts such as dihydrofurans and dihydropyrans. mdpi.com

Aldehydes, in general, are key starting materials in cascade reactions designed to build fused heterocyclic structures. For instance, a Brønsted acid-catalyzed carbocyclization cascade involving an aldehyde and an alkynyl alcohol can forge two new rings in a single operation, leading to the formation of linear-fused polycyclic systems containing a saturated heterocyclic ring. nih.gov This methodology can be applied to the synthesis of fused piperidines and 1,4-oxazepanes. nih.gov The specific transformations applicable to cyclopropyl aldehydes demonstrate their role in generating diverse molecular scaffolds.

Table 1: Examples of Carbocyclic and Heterocyclic Frameworks from Cyclopropyl Aldehyde Precursors This table is illustrative of reactions applicable to the class of cyclopropyl aldehydes.

| Framework Type | General Synthetic Approach | Reference |

|---|---|---|

| Cyclobutanones | Rearrangement of cyclopropyl carbonyl compounds. | mdpi.com |

| Dihydrofurans/Dihydropyrans | Reaction of cyclopropyl carbaldehydes with suitable nucleophiles. | mdpi.com |

| Fused Piperidines | Alkynyl Prins carbocyclization cascade with an aldehyde, sulfonamide, and alkyne. | nih.gov |

| Spiro[cyclopropane-1,4′-oxazolines] | Specific cyclization reactions involving cyclopropyl building blocks. | researchgate.net |

Regio- and Stereocontrolled Functionalization via Ring-Opening

A significant application of this compound lies in its capacity for controlled functionalization through ring-opening of the strained cyclopropane ring. These reactions can be highly regio- and stereocontrolled, offering precise methods for introducing new functional groups.

One powerful strategy involves the enantioselective desymmetrization of meso-cyclopropyl carbaldehydes using organocatalysis. nih.gov By merging iminium-enamine activation, it is possible to achieve a ring-opening 1,3-chlorochalcogenation with sulfenyl and selenyl chlorides. nih.govresearchgate.net This process generates products with three adjacent stereocenters with high levels of diastereoselectivity and enantioselectivity. nih.govresearchgate.net The reaction proceeds through the formation of an iminium ion, which is attacked by a chloride, leading to an enamine intermediate that subsequently reacts with the electrophilic chalcogen species. researchgate.net

Furthermore, rhodium-catalyzed hydroformylation of cyclopropyl-functionalized alkenes has been developed to produce valuable chiral cyclopropyl-functionalized aldehydes with high chemo-, regio-, and enantioselectivity. nih.gov While this applies to an alkene, it highlights the advanced catalytic methods available for functionalizing molecules containing a cyclopropyl ring with precise control. nih.gov Ring-opening reactions of 2-aryl-substituted cyclopropyl aldehydes catalyzed by gold nanoparticles have also been reported, leading to rearranged linear products through radical intermediates. researchgate.net

Generation of 1,3-Difunctionalized Ring-Opened Products

The ring-opening of cyclopropyl aldehydes is a particularly effective method for generating 1,3-difunctionalized products, which are valuable synthons for further elaboration. The strain release of the three-membered ring provides the thermodynamic driving force for these transformations.

Catalytic methods have been developed for the general ring-opening 1,3-oxidation of substituted cyclopropanes using simple aryl iodide catalysts. nih.gov These reactions can afford a variety of 1,3-difunctionalized products. For example, by using different nucleophiles and conditions, cyclopropanes can be converted into:

1,3-diols through a net 1,3-dihydroxylation using trifluoroacetic acid followed by hydrolysis. nih.gov

1,3-amino alcohols when the reaction is conducted in acetonitrile, which acts as a nucleophile in a Ritter-type substitution. nih.gov

1,3-diamines using a sulfonamide nitrogen source in the presence of a Lewis acid activator. nih.gov

The organocatalytic ring-opening of meso-cyclopropyl carbaldehydes with sulfenyl and selenyl chlorides is a prime example of generating 1,3-chlorochalcogenated products with complete regioselectivity. nih.govresearchgate.net This transformation establishes a 1,3-relationship between the newly introduced chloro and thio/seleno groups. nih.govresearchgate.net

Table 2: Examples of 1,3-Difunctionalized Products from Cyclopropyl Ring-Opening This table is illustrative of reactions applicable to the class of cyclopropyl compounds.

| 1,3-Difunctionalized Product Type | Key Reagents / Catalyst | Reference |

|---|---|---|

| 1,3-Difluoroalkanes | Aryl iodide catalyst, mCPBA, HF-pyridine | nih.gov |

| 1,3-Diols | Aryl iodide catalyst, trifluoroacetic acid, then hydrolysis | nih.gov |

| 1,3-Amino alcohols | Aryl iodide catalyst, trifluoroacetic acid, acetonitrile | nih.gov |

| 1,3-Chloro(thio/seleno)alkanes | Chiral imidazolidinone organocatalyst, R-SCl / R-SeCl | nih.govresearchgate.net |

Integration into Complex Polycyclic Systems

The aldehyde and the latent functionality of the cyclopropane ring in this compound make it an excellent starting point for entry into complex polycyclic systems. The functional groups installed via ring-opening or carbonyl chemistry serve as handles for subsequent cyclization events.

Aldehydes are integral to cascade reactions that assemble multiple rings in one pot. The alkynyl Prins carbocyclization, for example, couples an aldehyde with an alkynyl alcohol in a cascade that forges three new bonds and two new rings, providing access to fused heterotricycles. nih.gov The products from the 1,3-difunctionalization reactions are also primed for building more complex structures. For instance, a 1,3-diol can be further elaborated into cyclic ethers or serve as a stereodefined template for constructing larger macrocyclic or polycyclic frameworks.

The use of dithiane chemistry, which starts with the protection of an aldehyde as a 1,3-dithiane, is a powerful strategy in the synthesis of complex natural products. organic-chemistry.orguwindsor.ca The resulting dithiane can be deprotonated to form a nucleophilic acyl anion equivalent, which can react with electrophiles like epoxides to build up complex carbon skeletons, as demonstrated in syntheses toward the B-ring of Bryostatin 1. uwindsor.ca This highlights how a simple aldehyde can be converted into a powerful building block for constructing intricate polycyclic natural products. uwindsor.ca

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of cyclopropyl (B3062369) aldehydes and their subsequent transformations are often reliant on the development of efficient catalytic systems. Future research in this area could focus on several promising approaches.

One-pot multicatalytic processes represent an environmentally friendly and efficient strategy for synthesizing cyclopropyl compounds from aldehydes. rsc.orgrsc.org A potential route to Cyclopropyl(4-ethoxyphenyl)acetaldehyde could involve a copper-catalyzed olefination of 4-ethoxybenzaldehyde (B43997) followed by a palladium-catalyzed cyclopropanation in a single reaction vessel. rsc.org This approach avoids the isolation of intermediate alkenes, saving time and resources. rsc.org

Continuous-flow synthesis offers another avenue for the scalable and safe production of cyclopropyl aldehydes. nih.gov The use of reusable solid acid catalysts, such as Amberlyst-35, in a packed-bed reactor could provide a mild and efficient method for the synthesis of related arylthio-cyclopropyl carbonyl compounds, a strategy that could be adapted for this compound. nih.gov

Furthermore, biocatalysis is emerging as a powerful tool for the enantioselective synthesis of cyclopropanes. utdallas.edu Engineered hemoproteins, such as myoglobin (B1173299) variants, have been successfully used for the cyclopropanation of styrenes with high stereoselectivity. utdallas.edu The development of biocatalytic systems capable of acting on substrates like 4-ethoxystyrene (B1359796) could provide a green and highly selective route to chiral this compound.

| Catalytic System | Description | Potential Advantage |

| Multicatalytic One-Pot Process | Combination of copper-catalyzed olefination and palladium-catalyzed cyclopropanation. rsc.org | Avoids isolation of intermediates, improving efficiency. rsc.org |

| Continuous-Flow Synthesis | Use of solid acid catalysts in a continuous reactor setup. nih.gov | Scalable, mild conditions, and catalyst reusability. nih.gov |

| Biocatalysis | Engineered enzymes (e.g., myoglobin variants) for stereoselective cyclopropanation. utdallas.edu | High enantioselectivity and environmentally friendly conditions. utdallas.edu |

Exploration of New Reactivity Modes for the this compound Scaffold

The strained three-membered ring of the cyclopropyl group imparts unique reactivity to the molecule. The exploration of novel reaction pathways is a key area for future research.

Ring-opening reactions are a characteristic feature of cyclopropyl carbonyl compounds. researchgate.net Gold nanoparticle-catalyzed hydrosilylation of 2-aryl-substituted cyclopropyl aldehydes can lead to the formation of linear β-boronate-bearing silyl (B83357) enol ethers through a radical ring-opening mechanism. researchgate.net Investigating similar transformations for this compound could unlock new synthetic routes to functionalized acyclic compounds. researchgate.net

Photocatalytic [3+2] cycloadditions represent another exciting frontier. nih.gov In related aryl cyclopropyl ketones, a dual-catalyst system involving a chiral Lewis acid and a photoredox catalyst can facilitate the enantioselective construction of densely substituted cyclopentanes. nih.gov Adapting this methodology to this compound could provide access to complex carbocyclic frameworks. nih.gov

Furthermore, the aldehyde functionality can be a versatile handle for various transformations, including oxidation, reduction, and condensation reactions, expanding the synthetic utility of the core scaffold. researchgate.net

Computational Design of Advanced Transformations

Computational chemistry can play a crucial role in predicting and understanding the reactivity of this compound, guiding the design of new experiments.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, such as the ring-opening of cyclopropyl radicals or the transition states in catalytic cycles. researchgate.net This understanding can help in optimizing reaction conditions and selecting appropriate catalysts.

Molecular modeling can also aid in the design of enantioselective catalysts. By simulating the interaction between the substrate and a chiral catalyst, it is possible to predict which catalyst will provide the highest stereoselectivity, accelerating the development of new asymmetric transformations.

Expanding the Scope of Synthetic Applications

The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules.

Donor-acceptor cyclopropanes, a class to which derivatives of this compound could belong, are highly versatile intermediates in organic synthesis. nih.gov They can act as synthetic equivalents of 1,3-dipoles, participating in cycloaddition reactions to form various heterocyclic and carbocyclic compounds. nih.gov

The cyclopropyl motif is a common feature in many bioactive molecules and approved drugs. utdallas.edu The development of efficient synthetic routes to and from this compound could facilitate the discovery of new pharmaceutical agents. The application of this scaffold in the synthesis of GPR40 receptor agonists, for example, has been demonstrated for related cyclopropyl compounds. rsc.orgrsc.org

Moreover, the aldehyde group can be readily converted into a variety of other functional groups, such as carboxylic acids, alcohols, and amines, further expanding the range of accessible molecular architectures. researchgate.net The functionalized diazomethane (B1218177) strategy for formyl cyclopropanation offers a route to a diverse range of difluoromethyl- and formyl-containing cyclopropanes. researchgate.net

Q & A

Q. What are the established synthetic routes for cyclopropyl(4-ethoxyphenyl)acetaldehyde, and how is purity validated?

this compound can be synthesized via [4 + 2] cycloaddition reactions involving cyclopropyl aldehydes and alkoxy-substituted donor-acceptor cyclobutanes, often catalyzed by transition metals or Lewis acids . For purity validation, comprehensive characterization is required:

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and regiochemistry.

- IR spectroscopy to identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).

- Mass spectrometry (EI or ESI) for molecular ion confirmation (M⁺ at m/z 164.20 for C₁₀H₁₂O₂) .

- Chromatographic methods (HPLC or GC) to assess purity and detect byproducts .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

The aldehyde group is prone to oxidation and polymerization. Stability is influenced by:

- Temperature : Store at –20°C under inert gas (N₂/Ar) to slow degradation .

- Light exposure : Use amber vials to prevent photochemical reactions .

- Moisture : Anhydrous conditions minimize hydrolysis of the cyclopropyl ring . Regular stability testing via HPLC or NMR is recommended to monitor degradation products like cyclopropane ring-opened derivatives .

Q. Which analytical techniques are optimal for quantifying this compound in mixtures?

- Reverse-phase HPLC with UV detection (λ = 280 nm for aromatic absorption) for high sensitivity in biological matrices .

- GC-MS for volatile derivatives (e.g., after oximation to stabilize the aldehyde) .

- ²⁹Si NMR (if derivatized with silyl tags) to enhance signal resolution in complex mixtures .

Advanced Research Questions

Q. How do thermal vs. catalytic conditions influence the reaction pathways of this compound?

- Thermal conditions : At elevated temperatures (>150°C), the cyclopropyl ring may undergo strain-driven ring-opening, forming allylic intermediates. For example, in n-heptane oxidation models, cyclopropyl radicals decompose into ethene and acetaldehyde derivatives .

- Catalytic conditions : Rhodium or palladium catalysts promote stereoselective cycloadditions or cross-couplings, preserving the cyclopropyl group. For instance, rhodium-BINAP systems achieve >95% enantiomeric excess in [5+2] cycloadditions .

Q. How can contradictory data on cyclopropyl-aldehyde reactivity be resolved?

Discrepancies in reported reaction outcomes (e.g., competing ring-opening vs. cycloaddition) often stem from:

- Reaction medium polarity : Polar solvents stabilize zwitterionic intermediates, favoring cycloadditions, while nonpolar solvents promote radical pathways .

- Catalyst loading : Low catalyst concentrations may lead to incomplete stereocontrol, generating mixed products . Resolution requires systematic comparison of conditions (solvent, temperature, catalyst) using kinetic profiling and DFT calculations .

Q. What computational strategies predict the reactivity of this compound in drug design?

- DFT calculations model strain energy (cyclopropane ring: ~27 kcal/mol) and predict sites for nucleophilic/electrophilic attacks .

- Molecular docking evaluates interactions with biological targets (e.g., NS3/NS4A protease in hepatitis C, where cyclopropyl groups enhance binding affinity) .

- Retrosynthesis algorithms (e.g., AI-driven tools) propose synthetic routes using cyclopropane-building reactions like Simmons-Smith or vinylcyclopropane rearrangements .

Q. What role does the cyclopropyl group play in pharmacological activity?

- Metabolic stability : The cyclopropyl ring resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life .

- Conformational restriction : The strained ring enforces specific geometries, improving target selectivity (e.g., in HIV-1 reverse transcriptase inhibitors) .

- Bioisosterism : Cyclopropyl groups mimic aromatic or aliphatic moieties, enhancing solubility while maintaining potency .

Methodological Notes

- Synthesis optimization : Use high-pressure flow reactors to study thermal decomposition pathways .

- Data validation : Cross-reference NMR assignments with crystallographic data (e.g., CCDC entries for related aldehydes) .

- Safety protocols : Follow NIOSH/EN 166 standards for PPE when handling aldehydes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.